molecular formula C14H15NO2 B1174965 silidont CAS No. 12651-12-6

silidont

Cat. No.: B1174965
CAS No.: 12651-12-6
Attention: For research use only. Not for human or veterinary use.
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Description

Silidont (hypothetical name for illustrative purposes) is a synthetic organophosphorus compound proposed for applications in catalysis or pharmaceutical chemistry. Such ligands are critical in transition metal coordination chemistry, enabling catalytic reactions like cross-coupling or hydrogenation .

Properties

CAS No.

12651-12-6

Molecular Formula

C14H15NO2

Synonyms

silidont

Origin of Product

United States

Comparison with Similar Compounds

Key Hypothetical Properties of Silidont:

  • Chemical Class: Organophosphorus ligand.
  • Structure: Multidentate hybrid with phosphine and alkene donor sites.
  • Applications : Catalysis, metal-mediated organic synthesis.
  • Thermal Stability : Likely high (inferred from similar ligands in ).

Comparison with Similar Compounds

Using ’s framework for comparing structurally or functionally similar compounds, this compound can be evaluated against two analogs:

Compound A: Triphenylphosphine (PPh₃)

  • Structural Differences: this compound: Multidentate (phosphine + alkene). PPh₃: Monodentate, single phosphorus donor site.
  • Functional Performance :
    • Catalytic Efficiency : this compound’s multidentate design may enhance metal coordination stability compared to PPh₃, reducing catalyst leaching .
    • Thermal Degradation : PPh₃ decomposes above 200°C; this compound’s hybrid structure may improve thermal resilience (inferred from ’s ligand studies).

Compound B: 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Structural Differences :
    • This compound: Combines phosphine and alkene groups.
    • dppe: Bidentate phosphine ligand with ethane backbone.
  • Synthetic Complexity: dppe is commercially available, whereas this compound’s synthesis may require multi-step protocols (analogous to ’s ligand preparation).

Research Findings and Data Tables

Table 1: Comparative Properties of this compound and Analogs

Property This compound (Hypothetical) Triphenylphosphine (PPh₃) 1,2-Bis(diphenylphosphino)ethane (dppe)
Denticity Multidentate Monodentate Bidentate
Thermal Stability >250°C (inferred) ~200°C ~220°C
Catalytic Efficiency High (projected) Moderate High
Synthetic Accessibility Complex Simple Moderate

Note: Data inferred from ligand design principles in and comparative analysis guidelines in .

Methodological Considerations

  • Analytical Techniques : As per , solvent combinations and spectroscopic methods (e.g., NMR, X-ray crystallography) would be critical for characterizing this compound’s structure.
  • Data Validation : Cross-referencing with databases like CAS SciFinder () would ensure accurate comparisons with existing compounds.

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